molecular formula C9H14N2O2 B2715027 1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde CAS No. 1155591-75-5

1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B2715027
CAS No.: 1155591-75-5
M. Wt: 182.223
InChI Key: KSVLHEMPKJIIDE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a 2-methoxyethyl substituent at position 1, methyl groups at positions 3 and 5, and a carbaldehyde functional group at position 2. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (aldehyde) groups, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-9(6-12)8(2)11(10-7)4-5-13-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVLHEMPKJIIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCOC)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155591-75-5
Record name 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Another synthetic route involves the use of 3,5-dimethylpyrazole-4-carboxylic acid as a starting material. The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 2-methoxyethanol in the presence of a base to yield the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(2-Methoxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid.

    Reduction: 1-(2-Methoxyethyl)-3,5-dimethylpyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Pyrazole derivatives, including 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, have been explored for their potential anticancer properties. Research indicates that compounds with pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole structure can enhance its activity against breast cancer cells, leading to further investigations into structure-activity relationships (SAR) .
  • Anti-inflammatory Properties :
    • The compound has shown promise in reducing inflammation in preclinical models. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .
  • Antimicrobial Activity :
    • There is growing evidence that pyrazole derivatives possess antimicrobial properties. Studies have demonstrated that this compound exhibits activity against various bacterial strains, suggesting its potential use in treating infections .

Agricultural Applications

  • Fungicidal and Herbicidal Properties :
    • Compounds containing pyrazole structures have been utilized in agriculture for their fungicidal and herbicidal activities. Research indicates that this compound can inhibit the growth of specific fungal pathogens affecting crops, thus contributing to plant protection strategies .
  • Pesticide Development :
    • The synthesis of new pyrazole derivatives has led to the development of novel pesticides that are more effective and environmentally friendly compared to traditional chemical agents. The unique properties of this compound make it a candidate for further exploration in pesticide formulations .

Material Science Applications

  • Polymer Chemistry :
    • This compound can serve as a building block in polymer synthesis due to its reactive aldehyde group. It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
  • Coatings and Adhesives :
    • The incorporation of pyrazole derivatives into coatings can improve their resistance to environmental degradation, making them suitable for industrial applications where durability is critical .

Case Studies and Research Findings

StudyFindings
Zhang et al. (2020)Investigated the synthesis and biological activity of pyrazole derivatives, highlighting the anticancer potential of modified structures similar to this compound .
Drabek (1992)Discussed the fungicidal properties of pyrazoles, suggesting their application in agricultural pest management .
Haga et al. (1990)Provided insights into the antimicrobial effects of pyrazole compounds, supporting further research into their use as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 877133-12-5)
  • Structural Difference : The 2-methoxyethyl group in the target compound is replaced with a 2-fluoroethyl group.
  • Molecular Weight : 170.19 g/mol (vs. ~183.22 g/mol for the target compound, estimated based on methoxyethyl substitution).
  • Electronic Effects : Fluorine’s electronegativity increases the compound’s lipophilicity and may alter hydrogen-bonding interactions compared to the methoxy group.
  • Applications : Fluoroethyl derivatives are often explored for enhanced metabolic stability in drug design .
1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 955043-57-9)
  • Structural Difference : The 2-methoxyethyl group is replaced with a sulfone-containing tetrahydrothiophene dioxide moiety.
  • Solubility : Sulfone groups improve aqueous solubility, which contrasts with the hydrophobic methoxyethyl group in the target compound .

Functional Group Variations at Position 4

2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives
  • Structural Difference : The aldehyde group is replaced with a nitrile, and the pyrazole ring is partially saturated.
  • Reactivity : Nitriles undergo nucleophilic additions (e.g., forming amines or tetrazoles), whereas aldehydes participate in condensations (e.g., forming Schiff bases).
  • Biological Activity : These derivatives exhibit antioxidant (IC50 values: 25–100 μg/mL in DPPH assays) and antimicrobial properties (MIC ranges: 8–64 μg/mL against Staphylococcus aureus and Candida albicans) .

Tabulated Comparison of Key Compounds

Compound Name Substituent at Position 1 Position 4 Functional Group Molecular Weight (g/mol) Key Properties
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 2-Methoxyethyl Aldehyde ~183.22 (estimated) Moderate lipophilicity, reactive aldehyde
1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 2-Fluoroethyl Aldehyde 170.19 High lipophilicity, metabolic stability
1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Sulfone-containing ring Aldehyde ~257.33 (estimated) Enhanced solubility, electron-deficient
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives Variable Nitrile 150–250 (estimated) Antioxidant/antimicrobial activity

Biological Activity

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their versatility as pharmacophores in medicinal chemistry, exhibiting a range of therapeutic effects including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₉H₁₁N₃O
  • CAS Number : 1155591-75-5
  • Molecular Weight : 165.20 g/mol

This compound features a methoxyethyl group, which may enhance its solubility and biological activity compared to other pyrazole derivatives.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on various 1,3,5-trisubstituted pyrazoles demonstrated their effectiveness against several bacterial strains and fungi, including Candida albicans . The docking studies conducted on these compounds suggest that they interact effectively with target enzymes involved in microbial metabolism.

Compound Activity Target Organism
This compoundModerate AntibacterialGram-positive and Gram-negative bacteria
Other PyrazolesStrong AntifungalCandida albicans

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been investigated for its potential as a COX-2 inhibitor, which is crucial in the management of inflammatory diseases. The inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been documented extensively. Studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific effects of this compound on tumor cells require further investigation but are promising based on the activity of related compounds.

Case Studies

  • Antimicrobial Screening : In a recent study, this compound was tested against multiple bacterial strains. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents .
  • Docking Studies : Computational studies using molecular docking techniques revealed that this pyrazole derivative could effectively bind to the active site of GlcN-6-P synthase, an enzyme critical for bacterial cell wall synthesis. This suggests a mechanism through which the compound may exert its antibacterial effects .

Q & A

Q. What are the established synthetic routes for preparing 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3,5-dimethyl-1-(2-methoxyethyl)-1H-pyrazole undergoes formylation at the 4-position using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Alternative methods include nucleophilic substitution of halogenated precursors (e.g., 5-chloro derivatives) with methoxyethyl groups under basic conditions (K₂CO₃) .

Method Reagents/Conditions Key Reference
Vilsmeier-HaackPOCl₃, DMF, 80–100°C, 6–8 hrs
Nucleophilic Substitution5-chloro precursor, K₂CO₃, reflux

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on multimodal characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, methoxyethyl group signals) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., planar pyrazole ring, bond angles) .
  • IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Due to potential reactivity of the aldehyde group and organophosphorus reagents (e.g., POCl₃), use protective gear (gloves, goggles, lab coats) in a fume hood. Avoid skin contact and ensure proper waste disposal for halogenated byproducts .

Advanced Questions

Q. How can low yields in the Vilsmeier-Haack reaction be addressed during synthesis?

Optimize parameters:

  • Temperature : Prolonged heating (>100°C) may degrade the aldehyde; maintain 80–90°C .
  • Reagent Ratios : Excess DMF (1.5–2.0 equiv) improves formylation efficiency .
  • Workup : Quench with ice-cold sodium acetate to minimize hydrolysis of intermediates .

Q. How to resolve contradictions in spectral data for derivatives (e.g., unexpected peaks in NMR)?

  • Impurity Analysis : Use HPLC-MS to detect side products (e.g., oxidized methoxyethyl groups) .
  • Regioselectivity Confirmation : Compare experimental ¹³C NMR shifts with DFT-calculated spectra for regioisomers .
  • Crystallographic Validation : Single-crystal XRD can distinguish between structural analogs (e.g., phenyl vs. methoxyethyl substituents) .

Q. What strategies enable regioselective functionalization of the pyrazole ring?

  • Electrophilic Substitution : The 4-carbaldehyde group directs electrophiles to the 3- or 5-positions. Use Lewis acids (e.g., AlCl₃) for nitration or sulfonation .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 1-position (methoxyethyl group) with aryl boronic acids under Pd catalysis .

Q. How does the methoxyethyl substituent influence the compound’s physicochemical properties?

  • Solubility : Increased polarity enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to aryl-substituted analogs .
  • Stability : The methoxyethyl group reduces steric hindrance, improving thermal stability (decomposition >200°C) .

Q. What methods are used to assess stability under varying storage conditions?

  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via TLC or HPLC for aldehyde oxidation or hydrolysis .
  • Light Sensitivity : UV-Vis spectroscopy (λ 250–300 nm) tracks photodegradation .

Methodological Tables

Q. Table 1. Comparison of Spectral Data for Pyrazole-4-carbaldehydes

Substituent ¹H NMR (Aldehyde δ, ppm) IR C=O (cm⁻¹) Reference
1-Phenyl10.11695
1-(2-Methoxyethyl)9.91702
1-(Trifluoroethyl)10.21710

Q. Table 2. Reaction Optimization for Vilsmeier-Haack Synthesis

Parameter Optimal Range Impact on Yield
Temperature80–90°CMaximizes formylation
DMF Equivalents1.5–2.0Reduces side products
Reaction Time6–8 hrsBalances completion vs. degradation

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